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Introduction
Broussonetia kazinoki, a deciduous shrub belonging to the Moraceae family, is widely

distributed across Korea, China, and Japan.[1] Traditionally, its various parts—leaves,

branches, roots, and fruits—have been utilized in folk medicine for treating conditions like

edema and for improving vision.[1] Modern phytochemical investigations have revealed that B.

kazinoki is a rich source of bioactive compounds, primarily prenylated polyphenols, flavonoids,

and alkaloids.[2][3] These constituents are responsible for a wide array of pharmacological

effects, including antioxidant, anti-inflammatory, anticancer, and skin-whitening properties.[1][4]

[2]

Among the numerous compounds isolated from B. kazinoki, Broussonin C, a prenylated 1,3-

diphenylpropane, has garnered significant interest for its potent biological activities. This

technical guide provides an in-depth overview of the known biological effects of Broussonin C,

focusing on its therapeutic potential. The document summarizes key quantitative data, details

relevant experimental methodologies, and visualizes the underlying biochemical pathways and

workflows.

Core Biological Activities and Quantitative Data
The primary and most well-documented biological activity of Broussonin C is its potent

inhibitory effect on tyrosinase, a key enzyme in melanin synthesis. This makes it a compound

of significant interest for dermatological and cosmetic applications.
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Table 1: Tyrosinase Inhibitory Activity of Broussonin C
Compound Target Enzyme Activity Type

IC50 Value
(µM)

Source

Broussonin C

Tyrosinase

(Monophenolase

)

Competitive

Inhibition
0.43 [5]

Broussonin C
Tyrosinase

(Diphenolase)

Competitive

Inhibition
0.57 [5]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance

in inhibiting a specific biological or biochemical function.

Reports indicate that Broussonin C exhibits significantly stronger tyrosinase inhibition

compared to other related 1,3-diphenylpropanes, highlighting its potential as a skin-whitening

agent.[1] The extract of B. kazinoki itself has been registered by the Korea Food and Drug

Administration (KFDA) as a skin-whitening ingredient due to these potent tyrosinase inhibitory

effects.[1][4] While other activities such as antioxidant and cytotoxic effects are broadly

attributed to the phenolic compounds from B. kazinoki, specific quantitative data for

Broussonin C in these areas are less prevalent in the reviewed literature.

Experimental Protocols and Methodologies
The evaluation of Broussonin C's biological activity involves several standard biochemical

assays. Below are the detailed methodologies for the key experiments cited.

Tyrosinase Inhibition Assay
This assay is fundamental for determining the efficacy of Broussonin C as a skin-whitening

agent. It measures the inhibition of the enzyme tyrosinase, which catalyzes the rate-limiting

step of melanin production.

Principle: The assay spectrophotometrically measures the enzymatic conversion of L-

tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The reduction

in the rate of dopaquinone formation in the presence of an inhibitor corresponds to the

inhibitor's potency.
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Reagents and Equipment:

Mushroom Tyrosinase (EC 1.14.18.1)

L-tyrosine (substrate for monophenolase activity)

L-DOPA (substrate for diphenolase activity)

Phosphate buffer (typically pH 6.8)

Broussonin C (test compound)

Kojic acid (positive control)

Spectrophotometer (microplate reader)

Protocol:

A reaction mixture is prepared in a 96-well plate containing phosphate buffer and the test

compound (Broussonin C at various concentrations).

The substrate (either L-tyrosine for monophenolase or L-DOPA for diphenolase activity) is

added to the mixture.

The reaction is initiated by adding mushroom tyrosinase to each well.

The plate is incubated at a controlled temperature (e.g., 37°C).

The absorbance is measured at a specific wavelength (typically 475-490 nm) at regular

intervals to monitor the formation of dopachrome.

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

The IC50 value is determined by plotting the inhibition percentage against the logarithm of

the inhibitor concentration.
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Workflow for Tyrosinase Inhibition Assay.

Signaling Pathways Modulated by Related
Broussonetia Compounds
While direct studies on Broussonin C's impact on major signaling pathways are limited,

research on other structurally similar compounds isolated from Broussonetia species provides

valuable insights into potential mechanisms of action for its broader biological effects, such as

anti-inflammatory and anti-cancer activities.

Anti-Inflammatory Signaling: MAPK and JAK2-STAT3
Pathways
Broussonin E, a related compound, has been shown to suppress lipopolysaccharide (LPS)-

induced inflammatory responses in macrophages.[6][7] It achieves this by modulating two key

signaling cascades:

Inhibition of MAPK Pathway: Broussonin E inhibits the phosphorylation of ERK and p38

MAPKs, which are crucial for the production of pro-inflammatory mediators like TNF-α, IL-6,

iNOS, and COX-2.[6][7]

Activation of JAK2-STAT3 Pathway: Concurrently, it enhances the phosphorylation of JAK2

and STAT3, a pathway often associated with the expression of anti-inflammatory cytokines

like IL-10 and the promotion of M2 macrophage polarization.[6][7]
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Modulation of inflammatory pathways by Broussonin E.

Anti-Angiogenic Signaling: VEGFR-2 Pathway
Broussonin A and Broussonin B have demonstrated anti-angiogenic activity by targeting the

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[8][9][10]

Angiogenesis is a critical process for tumor growth and metastasis.
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Mechanism: These broussonins inhibit VEGF-A-stimulated endothelial cell proliferation,

migration, and tube formation.[8][9] This is achieved by inactivating VEGFR-2 and its

downstream signaling components, including ERK, Akt, and p38, and by down-regulating

integrin β1 expression, which is crucial for cell adhesion and migration.[8][9][10]
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Inhibition of VEGFR-2 signaling by Broussonins A & B.

Anti-Cancer Signaling: AMPK Pathway
Kazinol C, another compound from B. kazinoki, induces antitumorigenic effects in colon cancer

cells by activating AMP-activated protein kinase (AMPK).[11] AMPK is a central regulator of

cellular energy homeostasis, and its activation can lead to the inhibition of cancer cell growth

and migration.
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Mechanism: Kazinol C induces AMPK phosphorylation, which in turn leads to the attenuation

of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of cell

migration and anchorage-independent growth.[11]

Conclusion and Future Directions
Broussonin C, isolated from Broussonetia kazinoki, is a potent natural inhibitor of the

tyrosinase enzyme, with well-documented competitive inhibition and low micromolar IC50

values.[5] This activity firmly establishes its potential for applications in cosmetics and

dermatology for hyperpigmentation disorders.

While direct evidence for other biological activities of Broussonin C is still emerging, the

extensive research on related broussonins and kazinols from the same plant suggests a

broader therapeutic potential. The demonstrated anti-inflammatory, anti-angiogenic, and anti-

cancer activities of its structural analogs, acting through critical signaling pathways like MAPK,

VEGFR-2, and AMPK, provide a strong rationale for further investigation into Broussonin C.

Future research should focus on quantitatively assessing the antioxidant, anti-inflammatory,

and cytotoxic activities of Broussonin C and elucidating its specific molecular targets and

mechanisms of action in relevant disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds
from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]

2. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and
Applications - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. researchgate.net [researchgate.net]

5. medchemexpress.com [medchemexpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://scispace.com/papers/kazinol-c-from-broussonetia-kazinoki-activates-amp-activated-1ezfdn48t1
https://www.benchchem.com/product/b048655?utm_src=pdf-body
https://www.medchemexpress.com/NaturalProducts/broussonetia-kazinoki-siebold.html
https://www.benchchem.com/product/b048655?utm_src=pdf-body
https://www.benchchem.com/product/b048655?utm_src=pdf-body
https://www.benchchem.com/product/b048655?utm_src=pdf-body
https://www.benchchem.com/product/b048655?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8954733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8954733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414938/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414938/
https://www.mdpi.com/1420-3049/27/16/5344
https://www.researchgate.net/publication/359248645_Microbial_Transformation_and_Biological_Activities_of_the_Prenylated_Aromatic_Compounds_from_Broussonetia_kazinoki
https://www.medchemexpress.com/NaturalProducts/broussonetia-kazinoki-siebold.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Broussonin E suppresses LPS-induced inflammatory response in macrophages <i>via</i>
inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway [cjnmcpu.com]

7. Broussonin E suppresses LPS-induced inflammatory response in macrophages via
inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2
signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

9. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2
signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. (PDF) Kazinol C from Broussonetia kazinoki activates AMP-activated protein kinase to
induce antitumorigenic effects in HT-29 colon cancer cells. (2015) | Hak-Su Kim | 18
Citations [scispace.com]

To cite this document: BenchChem. [The Biological Activity of Broussonin C from
Broussonetia kazinoki: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b048655#biological-activity-of-
broussonin-c-from-broussonetia-kazinoki]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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